molecular formula C8H4BrClN2OS B2982993 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione CAS No. 1566682-60-7

5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B2982993
CAS No.: 1566682-60-7
M. Wt: 291.55
InChI Key: WYQLTZLKHZGORG-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione” belongs to the class of organic compounds known as oxadiazoles. These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring which is substituted at the 3-position with a bromine atom and at the 2-position with a chlorine atom .


Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens (bromine and chlorine) in the compound could increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

Corrosion Inhibition

One notable application of oxadiazole derivatives is in the field of materials science, particularly in corrosion inhibition. The study by Kalia et al. (2020) delves into the corrosion inhibition efficiency of two newly synthesized oxadiazole derivatives on mild steel in a hydrochloric acid solution. These derivatives demonstrated high inhibition efficiency, attributed to their adsorption on the steel surface, which was further supported by surface analysis and computational simulations (Kalia et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Oxadiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating promising antimicrobial activities (JagadeeshPrasad et al., 2015). Another study focused on the synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, indicating significant anti-inflammatory potential with low gastric ulceration incidence (Koksal et al., 2013).

Fungicidal Properties

The fungicidal properties of oxadiazole derivatives were investigated against Rhizoctonia solani, a major disease-causing agent in rice. This study found that certain thiadiazole derivatives exhibited higher fungicidal activity, emphasizing the role of structural features in their biological efficacy (Chen et al., 2000).

Tuberculostatic Activity

Additionally, some 5-aryl(hetaryl)-1,3,4-oxadiazole-2-thiones and their derivatives have been examined for their antimicrobial and tuberculostatic activities. This research effort resulted in the identification of new compounds with potential antimicrobial and tuberculostatic properties, broadening the spectrum of therapeutic applications for oxadiazole derivatives (Krasovskii et al., 2000).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many halogenated organic compounds are hazardous and require careful handling .

Properties

IUPAC Name

5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQLTZLKHZGORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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